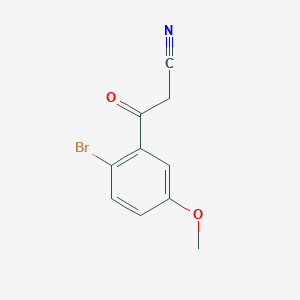
3'-(Trifluoromethyl)biphenyl-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-(Trifluoromethyl)biphenyl-3-carboxylic acid is a chemical compound with the CAS Number: 168619-05-4 . It has a molecular weight of 266.22 and its IUPAC name is 3’- (trifluoromethyl) [1,1’-biphenyl]-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H9F3O2/c15-14(16,17)12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(18)19/h1-8H,(H,18,19) . The canonical SMILES string is C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F . Physical And Chemical Properties Analysis
The molecular weight of 3’-(Trifluoromethyl)biphenyl-3-carboxylic acid is 266.21 g/mol . It has a XLogP3 value of 4.6 , indicating its lipophilicity. The compound has 1 hydrogen bond donor and 5 hydrogen bond acceptors . The exact mass and monoisotopic mass are 266.05546401 g/mol .科学的研究の応用
Environmental Degradation and Fate
Polyfluoroalkyl chemicals, including compounds with trifluoromethyl groups, are extensively used in industrial and commercial applications due to their unique properties. These compounds can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) in the environment, prompting research into their microbial degradation. This research helps in understanding their environmental fate and the potential for biodegradation, which is crucial for evaluating their environmental impact and for developing strategies to mitigate pollution (Liu & Avendaño, 2013).
Anticancer Research
Cinnamic acid derivatives, which share a functional similarity with trifluoromethyl biphenyl carboxylic acids, have been studied for their anticancer properties. The chemical structure of these compounds allows for a variety of reactions that can be harnessed in medicinal research, including antitumor activities. This area of research has seen significant attention, highlighting the potential of structurally related compounds in cancer treatment (De, Baltas, & Bedos-Belval, 2011).
Biocatalyst Inhibition
The study of carboxylic acids, including those with trifluoromethyl groups, has revealed their role as inhibitors in microbial fermentation processes. Understanding the inhibitory mechanisms of these acids on microbes like Escherichia coli and Saccharomyces cerevisiae is vital for developing metabolic engineering strategies to enhance microbial tolerance to these compounds. This research is fundamental in the production of biofuels and biorenewable chemicals (Jarboe, Royce, & Liu, 2013).
Organic Synthesis
Trifluoromethanesulfonic acid, closely related to trifluoromethyl biphenyl carboxylic acids, is utilized in organic synthesis for its strong protonating power and low nucleophilicity. This compound facilitates the formation of cationic species from organic molecules, which can undergo various transformations. Its application spans electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, and synthesis of carbo- and heterocyclic structures (Kazakova & Vasilyev, 2017).
Solvent Development for Extraction
The development of solvents for the extraction of carboxylic acids from aqueous streams, such as in the recovery of carboxylic acids from fermentation broths, is an important area of research. Innovations in solvent types, including ionic liquids and nitrogen-based extractants, aim to improve the efficiency and environmental friendliness of carboxylic acid recovery processes. This research is vital for the production of bio-based plastics and other materials (Sprakel & Schuur, 2019).
特性
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(18)19/h1-8H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHDDXZTEVLXTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382234 |
Source


|
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168619-05-4 |
Source


|
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 168619-05-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Methoxybenzo[B]thiophene-2-boronic acid](/img/structure/B71513.png)



![3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B71526.png)





